molecular formula C18H17Br2N3S2 B2819903 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide CAS No. 946384-12-9

4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide

Cat. No.: B2819903
CAS No.: 946384-12-9
M. Wt: 499.28
InChI Key: HYMDCMWCURGTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide features a piperazine core substituted with a 3-bromobenzenecarbothioyl group at the 4-position and a 4-bromophenylcarbothioamide moiety at the N-position.

Properties

IUPAC Name

4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2N3S2/c19-14-4-6-16(7-5-14)21-18(25)23-10-8-22(9-11-23)17(24)13-2-1-3-15(20)12-13/h1-7,12H,8-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMDCMWCURGTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide typically involves the reaction of 3-bromobenzenecarbothioyl chloride with N-(4-bromophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The presence of multiple functional groups in 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide indicates its potential for diverse biological interactions. The compound is anticipated to participate in various chemical reactions typical of thioamides and piperazines, which could lead to enhanced biological activity. Potential applications include:

  • Medicinal Chemistry : The compound may serve as a lead structure for developing pharmaceuticals targeting diseases such as cancer, neurodegenerative disorders, or infections due to its structural similarity to known bioactive molecules.
  • Receptor Modulation : Similar compounds have shown interactions with neurotransmitter receptors, suggesting that this compound may modulate receptor activity, which is crucial in neuropharmacology.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into potential applications for this compound.

  • Anticancer Activity : Research on piperazine derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, a study showed that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
  • Neuroprotective Effects : Compounds with a similar piperazine backbone have been investigated for their neuroprotective properties. They were found to modulate excitatory neurotransmission, offering potential therapeutic avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against bacterial strains. The structural components of this compound could enhance its efficacy against resistant strains.

Data Tables

The following table summarizes the potential applications and associated biological activities of this compound based on existing literature.

Application AreaBiological ActivityReferences
Medicinal ChemistryLead structure for drug development
Cancer ResearchCytotoxic effects on cancer cells
NeuropharmacologyModulation of neurotransmitter receptors
Antimicrobial ResearchEfficacy against bacterial strains

Mechanism of Action

The mechanism of action of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Piperazine-1-carbothioamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties / Bioactivity Reference
Target Compound 4-(3-bromobenzenecarbothioyl), N-(4-bromophenyl) C₁₈H₁₆Br₂N₃S₂ ~529.3 (estimated) Hypothesized halogen-driven interactions; potential antimicrobial activity (based on analogs) N/A
ML267 (Compound 55) 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl), N-(4-methoxypyridin-2-yl) C₁₉H₁₇ClF₃N₅S 463.9 Submicromolar inhibition of bacterial Sfp-PPTase; antibacterial activity against MRSA
Compound 35 4-(3-chloro-5-(trifluoromethyl)phenyl), N-(4,6-dimethylpyridin-2-yl) C₁₉H₁₈ClF₃N₄S 429.1 LC-MS retention: 5.41 min (Method 1); HRMS (ESI): 429.1131 m/z
Crystal Structure Compound 4-[3-(trifluoromethyl)phenyl], N-(4-bromophenyl) C₁₈H₁₇BrF₃N₃S 444.2 Confirmed crystal packing via X-ray diffraction; halogen and CF₃ interactions stabilize lattice
327093-51-6 4-(1,3-benzodioxol-5-ylmethyl), N-(4-chlorophenyl) C₁₉H₂₀ClN₃O₂S 389.9 Moderate lipophilicity (LogP ~3.5 estimated); unconfirmed anti-inflammatory activity

Key Research Findings

Enzyme Inhibition : ML267 demonstrates that chloro-CF₃-pyridine substitutions are critical for selective bacterial PPTase inhibition, suggesting brominated analogs could achieve similar specificity .

Structural Stability : Crystal structures (e.g., ) reveal that bromine and CF₃ groups enhance lattice stability via C–Br···π and CF₃–F interactions.

Antibacterial Potential: Piperazine-1-carbothioamides with dual halogenation (e.g., target compound) are hypothesized to disrupt bacterial membranes, analogous to ML267’s action against MRSA .

Biological Activity

The compound 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide is a synthetic derivative of piperazine, characterized by the presence of bromobenzene substituents and a carbothioamide functional group. This structural composition suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Synthesis

The molecular formula of the compound is C16H16Br2N2S2C_{16}H_{16}Br_2N_2S_2 with a molecular weight of approximately 499.28 g/mol. The synthesis typically involves the reaction of 3-bromobenzenecarbothioyl chloride with N-(4-bromophenyl)piperazine in the presence of a base such as triethylamine, using solvents like dichloromethane under controlled conditions to optimize yield and purity .

The biological activity of this compound is likely linked to its interaction with various molecular targets, including enzymes and receptors. The carbothioamide moiety can participate in hydrogen bonding and other interactions that may enhance binding affinity to biological targets. Piperazine derivatives are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and antimicrobial activities .

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to possess enhanced antibacterial properties compared to their non-brominated counterparts . The increased electron density due to bromine substitution is believed to contribute to this enhanced activity.

Anticancer Activity

Preliminary studies suggest that compounds in this class may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is needed to elucidate the precise mechanisms and efficacy against various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Study : A study comparing various piperazine derivatives demonstrated that those containing halogen substitutions (like bromine) significantly inhibited bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, the compound exhibited dose-dependent effects, leading to cell death at higher concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Data Summary Table

Property Value
Molecular FormulaC16H16Br2N2S2C_{16}H_{16}Br_2N_2S_2
Molecular Weight499.28 g/mol
Synthesis MethodReaction with thioyl chloride
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a brominated benzene carbothioyl group to a piperazine-carbothioamide core. Key steps include:

  • Piperazine ring formation : Use ethylenediamine with dihaloalkanes under basic conditions (e.g., KOH/ethanol) .
  • Thioamide coupling : React piperazine intermediates with thiophosgene or thiourea derivatives in anhydrous solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
    • Yield Optimization : Lower temperatures (<50°C) reduce side reactions (e.g., oxidation of thioamide groups), while excess thiocarbonyl reagents (1.5–2 eq.) enhance conversion .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • NMR :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for brominated phenyl groups) and piperazine CH2 signals (δ 2.5–3.5 ppm) .
  • HSQC/HMBC : Correlate thioamide (C=S, δ ~200 ppm) with adjacent NH and piperazine protons .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C18H16Br2N4S2: m/z 537.87) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes of this compound with biological targets?

  • Case Study : Discrepancies in dopamine receptor binding data (e.g., D2 vs. D3 selectivity) may arise from ligand conformational flexibility.

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using GROMACS) to identify stable binding poses .
  • Docking Scores vs. Experimental IC50 : Validate models by correlating Glide/SP scores with in vitro inhibition assays .
    • Outcome : Adjust substituent positions (e.g., bromine orientation) to optimize steric complementarity .

Q. What strategies mitigate data inconsistencies in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design :

  • Dose-Response Curves : Use 8–10 concentrations (0.1–100 μM) to differentiate specific activity from cytotoxicity .
  • Control Compounds : Compare with known standards (e.g., fluconazole for antifungal assays) .
    • Data Analysis :
  • Selectivity Index (SI) : Calculate SI = IC50(non-target cells)/IC50(target cells). SI < 1 indicates non-specific toxicity .
  • Reprodubility : Triplicate assays with blinded sample coding reduce operator bias .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Formulation :

  • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without disrupting cell membranes .
  • Nanoemulsions : Encapsulate compound in PLGA nanoparticles (size <200 nm) for sustained release .
    • Validation : Dynamic Light Scattering (DLS) confirms nanoparticle stability .

Q. What experimental approaches differentiate thioamide reactivity from amide analogs?

  • Comparative Studies :

  • Kinetic Analysis : Monitor hydrolysis rates (HPLC) in pH 7.4 buffer (thioamides hydrolyze 5–10x faster than amides) .
  • Electrophilicity : Use DFT calculations (e.g., Gaussian 16) to compare Mulliken charges on carbonyl vs. thiocarbonyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.